(2-(tert-Butoxy)pyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

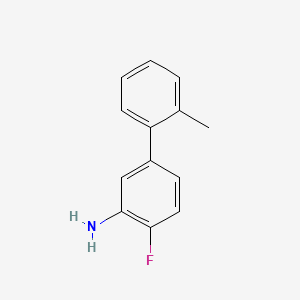

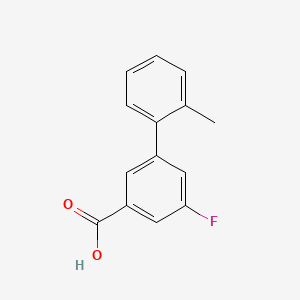

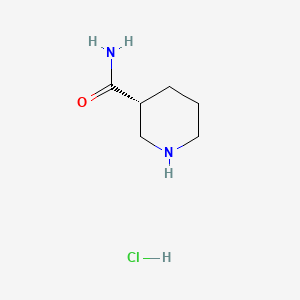

“(2-(tert-Butoxy)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1245898-82-1. Its linear formula is C9H14BNO3 . The compound has a molecular weight of 195.03 and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is (2-(tert-butoxy)pyridin-3-yl)boronic acid . The InChI code for this compound is 1S/C9H14BNO3/c1-9(2,3)14-8-7(10(12)13)5-4-6-11-8/h4-6,12-13H,1-3H3 .Chemical Reactions Analysis

As mentioned earlier, boronic acids like this compound are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Catalysis and Reaction Pathways

(2-(tert-Butoxy)pyridin-3-yl)boronic acid and its derivatives are pivotal in understanding new reaction pathways in organometallic chemistry. The studies conducted by Anaby et al. (2014) elucidated the reactions of boranes with dearomatized ruthenium pincer complexes, revealing remarkable dehydrogenative addition of the borane B–H bond across the metal center and the ligand, leading to new complexes with boryl moieties. Such insights are crucial for advancements in chemical catalysis, particularly in the development of catalytic aryl-boron coupling reactions (Anaby et al., 2014).

Pharmaceutical and Drug Synthesis

The role of boronic acid and esters in the pharmaceutical industry, particularly in Active Pharmaceutical Ingredient (API)-based synthesis, cannot be overstated. Sanghavi et al. (2022) highlighted the efficiency of palladium-catalyzed Suzuki–Miyaura borylation reactions in the preparation of active agents. The research underscored the potential of (2-(tert-Butoxy)pyridin-3-yl)boronic acid derivatives in forming complex structures with anti-cancer and anti-TB properties, reflecting the compound's significance in medicinal chemistry (Sanghavi et al., 2022).

Advanced Material Synthesis

The reactivity and catalytic potential of tert-butoxy derivatives, as studied by Less et al. (2014), present a broad spectrum of applications in material science. The work on tert-butoxy aluminium hydride reagents showed significant potential in the dehydrocoupling reaction of amine-boranes into ring compounds, an essential process for the synthesis of advanced materials and catalysts (Less et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-9(2,3)14-8-7(10(12)13)5-4-6-11-8/h4-6,12-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPJPQRHQRFFOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(tert-Butoxy)pyridin-3-yl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)

![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)